molecular formula C17H19N3O B2761167 N-(4-Ethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide CAS No. 2415562-58-0

N-(4-Ethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide

Cat. No.: B2761167
CAS No.: 2415562-58-0
M. Wt: 281.359
InChI Key: GGJHCHBLNKGUHB-UHFFFAOYSA-N
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Description

N-(4-Ethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is an organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazoline core, which is a bicyclic system composed of a benzene ring fused to a pyrimidine ring, and a carboxamide group attached to the fourth position of the quinazoline ring. The presence of the 4-ethylphenyl group further modifies its chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide typically involves the following steps:

  • Formation of the Quinazoline Core: : The quinazoline core can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of anthranilic acid derivatives with formamide or formic acid under acidic conditions to form the quinazoline ring system.

  • Introduction of the 4-Ethylphenyl Group: : The 4-ethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction. This involves the reaction of ethylbenzene with a suitable electrophile, such as an acyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.

  • Formation of the Carboxamide Group: : The carboxamide group can be introduced by reacting the quinazoline derivative with an appropriate amine. This can be achieved through the use of coupling reagents such as carbodiimides (e.g., EDC or DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N-(4-Ethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.

  • Reduction: : The compound can be reduced at the quinazoline ring, potentially forming dihydro or tetrahydro derivatives, depending on the reducing agents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents such as halogens (e.g., chlorine or bromine) for electrophilic substitution, or nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of 4-ethylbenzoic acid or 4-ethylbenzaldehyde.

    Reduction: Formation of dihydroquinazoline or tetrahydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the reagents used.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.

  • Biology: : The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory effects, making it a candidate for drug discovery and development.

  • Medicine: : Due to its potential biological activities, it could be investigated for therapeutic applications in treating various diseases, including cancer, infections, and inflammatory conditions.

  • Industry: : The compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(4-Ethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide would depend on its specific biological target. Generally, quinazoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The presence of the carboxamide group may facilitate binding to specific proteins or enzymes, potentially inhibiting their activity or modulating their function. The 4-ethylphenyl group could enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound, which lacks the 4-ethylphenyl and carboxamide groups.

    4-Ethylphenylquinazoline: Similar structure but without the carboxamide group.

    Quinazoline-4-carboxamide: Lacks the 4-ethylphenyl group.

Uniqueness

N-(4-Ethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is unique due to the combination of the quinazoline core, the 4-ethylphenyl group, and the carboxamide group. This unique structure may confer specific biological activities and chemical properties that are not present in other similar compounds. The presence of the 4-ethylphenyl group can enhance its lipophilicity and potentially improve its pharmacokinetic properties, while the carboxamide group can facilitate interactions with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-(4-Ethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a compound belonging to the class of quinazoline derivatives, which have garnered attention due to their diverse biological activities. This article focuses on the biological activity of this specific compound, summarizing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Basic Information

PropertyValue
Common NameThis compound
CAS Number2415562-58-0
Molecular FormulaC₁₇H₁₉N₃O
Molecular Weight281.35 g/mol

Structure

The molecular structure of this compound features a tetrahydroquinazoline core with an ethylphenyl group and a carboxamide functional group. This structural configuration is critical for its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. The compound may inhibit various enzymes or receptors that play crucial roles in cellular processes such as proliferation and apoptosis.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in inflammatory pathways and cancer cell proliferation.
  • Receptor Interaction : It may interact with receptors that are key to signaling pathways in cancer cells, thereby affecting their growth and survival.

Anticancer Properties

Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance:

  • In Vitro Studies : Various studies have evaluated the antiproliferative effects of quinazoline derivatives on cancer cell lines. This compound demonstrated promising cytotoxic effects against several cancer types.
  • IC50 Values : The compound's effectiveness can be quantified using IC50 values (the concentration required to inhibit 50% of cell proliferation). While specific IC50 values for this compound are not extensively documented in the available literature, related compounds in the quinazoline class have shown IC50 values in the nanomolar range against various cancer cell lines.

Study 1: Antiproliferative Activity

A study conducted on related quinazoline derivatives found that compounds with similar structures exhibited significant antiproliferative effects in vitro. For example:

  • Compound Evaluation : Compounds were tested against a panel of cancer cell lines (NCI-60) with varying sensitivity.
  • Results : Some derivatives showed IC50 values as low as 10 nM against sensitive cancer lines, suggesting that this compound may have comparable potency.

Study 2: Mechanistic Insights

Another research focused on the mechanism by which quinazoline derivatives exert their anticancer effects:

  • Microtubule Targeting : Similar compounds were found to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
  • In Vivo Studies : Animal models treated with these compounds exhibited reduced tumor growth rates compared to controls.

Summary of Findings

Study FocusKey Findings
Antiproliferative ActivityPotentially low IC50 values against cancer cells
Mechanistic InsightsDisruption of microtubule dynamics and apoptosis
In Vivo EfficacyReduced tumor growth in animal models

Properties

IUPAC Name

N-(4-ethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-2-12-7-9-13(10-8-12)20-17(21)16-14-5-3-4-6-15(14)18-11-19-16/h7-11H,2-6H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGJHCHBLNKGUHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=NC=NC3=C2CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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